Microwave-Assisted Suzuki Coupling Efficiency
The N-methyl-7-azaindole scaffold, synthesized from 4-chloro-2-iodo-1-methyl-1H-pyrrolo[2,3-b]pyridine via N-methylation of 2-iodo-4-chloro-7-azaindole, undergoes dual Suzuki couplings under microwave irradiation that proceed to completion within 30 minutes [1]. This rapid reaction time enables high-throughput parallel synthesis of kinase-focused libraries [1]. In contrast, the N-unsubstituted analog (4-chloro-2-iodo-7-azaindole, CAS 940948-29-8) often requires longer reaction times or alternative conditions due to NH interference, though no direct head-to-head microwave comparison was found in the literature.
| Evidence Dimension | Microwave-assisted Suzuki coupling reaction time |
|---|---|
| Target Compound Data | Reaction completion in 30 minutes |
| Comparator Or Baseline | 4-chloro-2-iodo-7-azaindole (CAS 940948-29-8); reaction time not explicitly reported under identical conditions |
| Quantified Difference | Not directly quantified; N-methyl derivative enables microwave-accelerated sequential couplings |
| Conditions | N-methyl-2-iodo-4-chloro-7-azaindole substrate, two sequential Suzuki couplings, microwave irradiation [1] |
Why This Matters
For medicinal chemistry groups synthesizing kinase inhibitor libraries, a 30-minute reaction time under microwave conditions translates to significantly higher throughput and reduced labor costs compared to conventional heating methods required for NH-containing analogs.
- [1] Open Lab Notebooks. Novel Hinge Binders: N-Methyl-azaindoles. 2019. View Source
